molecular formula C8H4ClF3N2 B1405555 3-chloro-4-(trifluoromethyl)-1H-indazole CAS No. 1388070-12-9

3-chloro-4-(trifluoromethyl)-1H-indazole

Cat. No. B1405555
M. Wt: 220.58 g/mol
InChI Key: HMDRTHYVCWGRJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “3-chloro-4-(trifluoromethyl)-1H-indazole” has been reported. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized . Also, trifluoromethylpyridines, which share some structural similarities with the compound , have been synthesized for use in the agrochemical and pharmaceutical industries .

Scientific Research Applications

Structural Analysis and Supramolecular Interactions

  • Crystallographic Studies : The structure of 3-chloro-4-(trifluoromethyl)-1H-indazole and related compounds has been analyzed using X-ray crystallography. These studies reveal insights into hydrogen bonding, aromatic interactions, and the tautomeric forms of these molecules (Teichert et al., 2007).

Applications in Cancer Research

  • Antitumor Activity : Certain derivatives, like 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, have shown potential in inhibiting the proliferation of cancer cell lines, suggesting their potential in antitumor treatments (Ji et al., 2018).

Material Science and Chemistry

  • Synthesis of Novel Derivatives : The compound has been used in the synthesis of various novel derivatives, such as pyrimidine fused indazole derivatives, which have applications in material science and exhibit anti-microbial activity (Yakaiah et al., 2008).
  • Photocatalysis : The trifluoromethyl group in indazoles has been utilized in photocatalysis for the regioselective C3-H trifluoromethylation of 2H-indazole, highlighting its use in the development of biologically active compounds and building blocks (Murugan et al., 2019).

Development of Fluorescent Dyes

  • Fluorescent Dyes : Research has focused on the development of highly fluorescent dyes containing conformationally restrained pyrazolylpyrene chromophores, which show potential for applications in sensing and fluorescence-based technologies (Wrona-Piotrowicz et al., 2022).

Drug Design and Biochemistry

  • TRPA1 Antagonists : The trifluoromethyl group at the 2-position of the phenyl ring in indazole derivatives has been found to significantly enhance in vitro activity, leading to the discovery of potent TRPA1 antagonists with potential applications in pain management (Rooney et al., 2014).

Synthetic Chemistry

  • Total Synthesis : This compound has been used in the total synthesis of Nigellidine hydrobromide and related structures, demonstrating its utility in synthetic chemistry, particularly in the synthesis of agrochemicals and pharmaceuticals (Ye et al., 2013).

Safety And Hazards

The safety data sheet for 4-chloro-3-(trifluoromethyl)phenyl isocyanate indicates that it is considered hazardous. It can cause skin irritation, serious eye damage, and may be fatal if inhaled . Similar precautions would likely apply to “3-chloro-4-(trifluoromethyl)-1H-indazole”.

Future Directions

The future directions for research on “3-chloro-4-(trifluoromethyl)-1H-indazole” and similar compounds are promising. Trifluoromethylpyridines, for example, are expected to find many novel applications in the future . Similarly, the halo- and cyano-trifluoromethylation of alkenes and alkynes is an attractive method undergoing wide-ranging development .

properties

IUPAC Name

3-chloro-4-(trifluoromethyl)-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-7-6-4(8(10,11)12)2-1-3-5(6)13-14-7/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDRTHYVCWGRJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-(trifluoromethyl)-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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